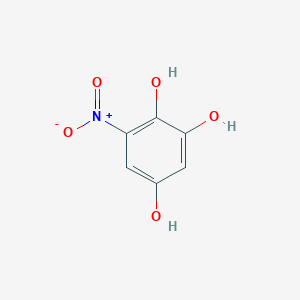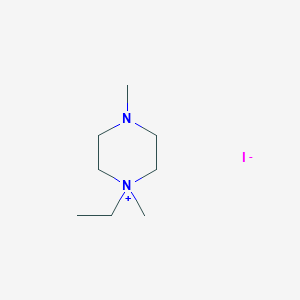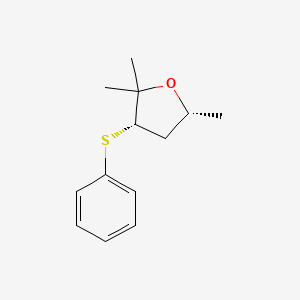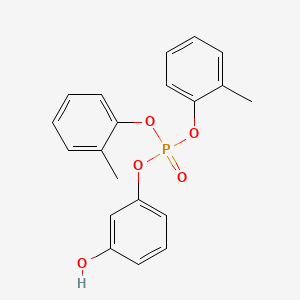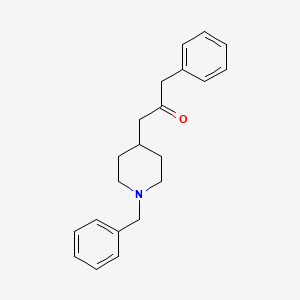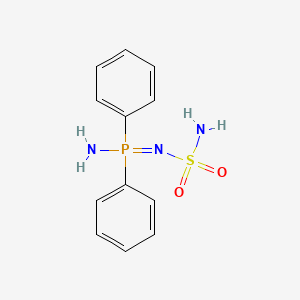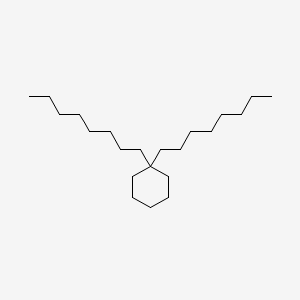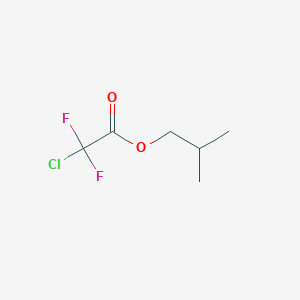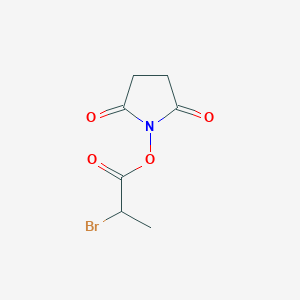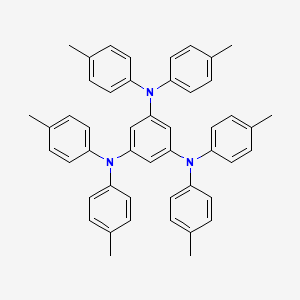
N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-methylphenyl)benzene-1,3,5-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-methylphenyl)benzene-1,3,5-triamine is a complex organic compound with the molecular formula C48H45N3 This compound is characterized by the presence of six 4-methylphenyl groups attached to a benzene-1,3,5-triamine core
Preparation Methods
The synthesis of N1,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-methylphenyl)benzene-1,3,5-triamine typically involves the reaction of benzene-1,3,5-triamine with 4-methylphenyl derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzene-1,3,5-triamine is reacted with 4-methylphenyl halides in the presence of a palladium catalyst and a suitable base . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.
Chemical Reactions Analysis
N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-methylphenyl)benzene-1,3,5-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Scientific Research Applications
N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-methylphenyl)benzene-1,3,5-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N1,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-methylphenyl)benzene-1,3,5-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-methylphenyl)benzene-1,3,5-triamine can be compared with other similar compounds, such as:
N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-tert-butylphenyl)benzene-1,3,5-triamine: This compound has tert-butyl groups instead of methyl groups, which can affect its chemical reactivity and physical properties.
N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexakis(4-pyridinyl)benzene-1,3,5-triamine: The presence of pyridinyl groups introduces nitrogen atoms into the structure, potentially altering its electronic properties and interactions with other molecules.
This compound stands out due to its specific substitution pattern and the presence of methyl groups, which can influence its behavior in various chemical and biological contexts.
Properties
CAS No. |
134257-64-0 |
|---|---|
Molecular Formula |
C48H45N3 |
Molecular Weight |
663.9 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N,5-N,5-N-hexakis(4-methylphenyl)benzene-1,3,5-triamine |
InChI |
InChI=1S/C48H45N3/c1-34-7-19-40(20-8-34)49(41-21-9-35(2)10-22-41)46-31-47(50(42-23-11-36(3)12-24-42)43-25-13-37(4)14-26-43)33-48(32-46)51(44-27-15-38(5)16-28-44)45-29-17-39(6)18-30-45/h7-33H,1-6H3 |
InChI Key |
VDBJKNJIARMSOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC(=CC(=C3)N(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14274127.png)
![6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol](/img/structure/B14274137.png)

![4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid](/img/structure/B14274152.png)
